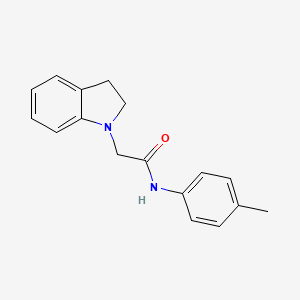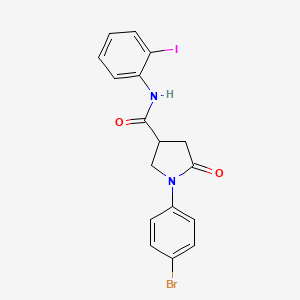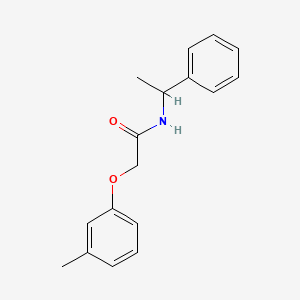
N-cyclohexyl-2-(2-quinolinylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-(2-quinolinylthio)propanamide, also known as CQPA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CQPA belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).
Wirkmechanismus
N-cyclohexyl-2-(2-quinolinylthio)propanamide acts as a PAM of mGluR5, which is a G protein-coupled receptor that plays a crucial role in regulating synaptic plasticity and neurotransmission. By binding to a site on mGluR5 that is distinct from the glutamate binding site, this compound enhances the activity of the receptor in response to glutamate stimulation. This leads to an increase in intracellular signaling pathways that are involved in synaptic plasticity and neuronal survival.
Biochemical and Physiological Effects
This compound has been shown to increase the amplitude and duration of excitatory postsynaptic currents (EPSCs) in the hippocampus, which is a brain region involved in learning and memory. It also enhances long-term potentiation (LTP), which is a form of synaptic plasticity that is thought to underlie learning and memory. This compound has been shown to reduce anxiety and depression-like behaviors in preclinical models, which is thought to be due to its ability to modulate the activity of the amygdala and prefrontal cortex.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-2-(2-quinolinylthio)propanamide has several advantages for lab experiments, including its high potency and selectivity for mGluR5, as well as its ability to penetrate the blood-brain barrier. However, this compound has a relatively short half-life and is rapidly metabolized in vivo, which can make it difficult to maintain a consistent level of drug exposure. Additionally, the use of this compound in animal models can be limited by its potential off-target effects and the need for appropriate controls to account for potential non-specific effects.
Zukünftige Richtungen
There are several future directions for the study of N-cyclohexyl-2-(2-quinolinylthio)propanamide, including the development of more potent and selective compounds that target mGluR5, as well as the investigation of its potential therapeutic applications in other neurological and psychiatric disorders. The use of this compound in combination with other drugs or behavioral interventions may also be explored as a potential treatment strategy. Finally, further research is needed to better understand the mechanisms underlying the effects of this compound on synaptic plasticity and neuronal function.
Synthesemethoden
N-cyclohexyl-2-(2-quinolinylthio)propanamide can be synthesized through a multi-step process that involves the reaction of 2-amino-3-chloropyridine with cyclohexyl isocyanate to form the intermediate N-cyclohexyl-2-(2-pyridyl)propanamide. This intermediate is then reacted with 2-chloroquinoline-3-thiol to yield this compound. The synthesis of this compound has been optimized to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-(2-quinolinylthio)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behavior in preclinical models. This compound has also been investigated for its potential use in the treatment of schizophrenia, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-quinolin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13(18(21)19-15-8-3-2-4-9-15)22-17-12-11-14-7-5-6-10-16(14)20-17/h5-7,10-13,15H,2-4,8-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMRABWHHLBLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5148646.png)
![3-bromo-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5148653.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-iodobenzamide](/img/structure/B5148679.png)
![5-(4-bromophenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5148682.png)

![isobutyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B5148689.png)




![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(4,4,4-trifluorobutyl)piperidine](/img/structure/B5148706.png)
![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148710.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5148731.png)
![N-[4-({2-methoxy-5-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzyl}oxy)phenyl]acetamide](/img/structure/B5148739.png)
